3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a pyrazolyl group and a piperazinyl group bearing a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Piperazinyl Group: The piperazinyl group is often introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a halogenated pyridazine intermediate.
Incorporation of the Difluorophenyl Moiety: The difluorophenyl group can be attached via alkylation reactions, using appropriate difluorobenzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and pyrazolyl groups.
Reduction: Reduction reactions may target the pyridazine core or the difluorophenyl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the piperazinyl nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated intermediates and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its pharmacological properties, including potential use as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Industry: The compound may be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl moiety may enhance binding affinity through hydrophobic interactions, while the piperazinyl and pyrazolyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound also contains a difluorophenyl group and is used in the synthesis of high-performance polymers.
Other Piperazine Derivatives: Compounds like 1-(2,5-difluorophenyl)piperazine share structural similarities and are studied for their pharmacological properties.
Uniqueness
3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its multi-functional nature allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C18H18F2N6 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
InChI |
InChI=1S/C18H18F2N6/c19-15-2-3-16(20)14(12-15)13-24-8-10-25(11-9-24)17-4-5-18(23-22-17)26-7-1-6-21-26/h1-7,12H,8-11,13H2 |
InChI Key |
HGSUZNSCNPLXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=NN=C(C=C3)N4C=CC=N4 |
Origin of Product |
United States |
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